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Compound of Interest

Compound Name: Iristectorene B

Cat. No.: B1498144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum. The
structural elucidation of this natural product was achieved through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy. All data presented herein is based on the
findings published in Phytochemistry, 1994, 36(2), 433-438, which should be consulted for the
definitive empirical results.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Iristectorene B. These values are essential for the identification and
characterization of this compound.

Table 1: *"H NMR Spectroscopic Data for Iristectorene B
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
Typical values for
similar triterpenoid
esters would be listed
here.
e.g., 5.12 t 7.1 Olefinic proton
e.g., 4.05 t 6.5 O-CHz=-
e.g., 2.01 S CHs3-C=0
e.g., 1.68 S Olefinic CHs
e.g., 1.60 S Olefinic CH3
e.g., 0.85 d 6.8 CHs-CH

Note: The actual chemical shifts and coupling constants are detailed in the primary literature

source.

Table 2: *C NMR Spectroscopic Data for Iristectorene B
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Chemical Shift (8) ppm Carbon Type Assighment
Typical values for similar

triterpenoid esters would be

listed here.

e.g., 173.5 C Ester C=0
e.g., 145.1 C Olefinic C
e.g., 131.3 C Olefinic C
e.g., 124.4 CH Olefinic CH
eg.,77.2 CH CH-O

e.g., 63.8 CH2 O-CH:2

e.g., 39.7 CH:

e.g., 25.7 CHs Olefinic CHs
e.g., 17.7 CHs Olefinic CHs

Note: The definitive 13C NMR data is available in the cited Phytochemistry article.

Iablg_a._Mas_s_Sp_e_clLQmﬂnL(MSLQataj_QLlﬂsie_cmLeneB

lon Type Relative Abundance (%)
Expected values based on the
structure would be presented
here.
e.g., 684.5 [M]*
e.g., 666.5 [M-H20]*
e.g., 455.4 [Fragment]*
e.g., 229.2 [Fragment]*

Note: The fragmentation pattern and exact mass measurements are crucial for structural

confirmation and are detailed in the primary literature.
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Table 4: Infrared (IR) Spectroscopic Data for
Iristectorene B

Functional Group

Wavenumber (cm~—2) Intensity .

Assignment
Characteristic absorption
bands for the functional groups
present.
e.g., 3450 Broad O-H stretch (hydroxyl)
e.g., 2925, 2855 Strong C-H stretch (aliphatic)
e.g., 1735 Strong C=0 stretch (ester)
e.g., 1665 Medium C=C stretch (alkene)
e.g., 1245 Strong C-O stretch (ester)

Note: The IR spectrum provides valuable information about the functional groups present in the
molecule.

Experimental Protocols

The following are detailed methodologies typical for the spectroscopic analysis of natural
products like Iristectorene B. The specific parameters used for the analysis of Iristectorene B
can be found in the cited primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of pure Iristectorene B (typically 5-10 mg) is dissolved in an
appropriate deuterated solvent (e.g., CDCls, ~0.5 mL) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is usually added as an internal standard (& 0.00).

e 'H NMR Spectroscopy:

o Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
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o Acquisition Parameters: A standard proton pulse sequence is used. Key parameters
include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2
seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good
signal-to-noise ratio.

o Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to TMS.

e 13C NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

o Acquisition Parameters: A proton-decoupled pulse sequence is typically used to simplify
the spectrum. Key parameters include a 45° pulse angle, an acquisition time of ~1-2
seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or
more) is required due to the low natural abundance of 13C.

o Data Processing: Similar to *H NMR, the FID is Fourier transformed, phased, and baseline
corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Iristectorene B is prepared in a suitable volatile
solvent (e.g., methanol or acetonitrile).

¢ |nstrumentation and lonization:

o Technique: High-resolution mass spectrometry (HRMS) is often employed to determine
the elemental composition. Common ionization techniques for natural products include
Electrospray lonization (ESI) or Fast Atom Bombardment (FAB).

o Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF),
Quadrupole, or lon Trap.

o Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is
recorded over a relevant mass range (e.g., m/z 100-1000). For structural elucidation, tandem
mass spectrometry (MS/MS) experiments are often performed to induce fragmentation and
analyze the resulting fragment ions.
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o Data Analysis: The molecular ion peak is identified to determine the molecular weight. The
fragmentation pattern is analyzed to deduce structural information. High-resolution data is
used to calculate the elemental formula.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g.,
chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the
solvent is allowed to evaporate, leaving a thin film of the sample.

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. The sample is then placed in the beam path, and the spectrum is acquired,
typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The
spectrum is usually recorded in the range of 4000-400 cm~1.

o Data Analysis: The absorption bands (peaks) in the spectrum are identified and correlated to
specific functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a novel natural product like Iristectorene B.
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Caption: Workflow for the isolation and spectroscopic characterization of Iristectorene B.

 To cite this document: BenchChem. [Spectroscopic Profile of Iristectorene B: A Technical
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[https://www.benchchem.com/product/b1498144+#spectroscopic-data-nmr-ms-ir-of-
iristectorene-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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